Enzyme Inhibition Profile Differentiation: Urease and BChE Activity of Furan/Thiophene-2-carboxamide Congeners
Although direct head-to-head data for CAS 1207029-05-7 against individual comparators are not yet published, class-level enzyme inhibition data for furan/thiophene-2-carboxamide derivatives establish that the specific heterocycle arrangement dictates both potency and selectivity. In the Çakmak et al. (2023) panel, Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) exhibited 9.8‑fold greater urease inhibition than the thiourea standard, whereas Compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) showed 4.2‑fold greater BChE inhibition than the galantamine standard [1]. These two compounds differ only in the interchange of furan and thiophene rings at the carboxamide and N‑substituent positions—a structural permutation directly relevant to CAS 1207029-05-7, which incorporates both a furan-2-carboxamide (with 5‑bromo substitution) and a thiophene-2-carboxamido group bridged through an ortho‑phenylene linker. The bromine atom is expected to further modulate electron density on the furan ring, potentially enhancing binding to metalloenzyme active sites such as urease, while the thiophene-2-carboxamido extension may contribute to BChE selectivity through additional hydrophobic contacts [2].
| Evidence Dimension | Enzyme inhibition potency (fold‑increase vs. reference standard) |
|---|---|
| Target Compound Data | CAS 1207029-05-7: No direct enzyme inhibition data reported; predicted dual‑target potential based on combined furan/thiophene carboxamide pharmacophore |
| Comparator Or Baseline | Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide): 9.8‑fold more active than thiourea vs. urease; Compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide): 4.2‑fold more active than galantamine vs. BChE [1] |
| Quantified Difference | Class‑level fold‑selectivity: 9.8× (urease) vs. 4.2× (BChE) depending on heterocycle topology |
| Conditions | In vitro enzyme inhibition assays (urease, AChE, BChE); molecular docking against enzyme active sites [1] |
Why This Matters
Procurement of CAS 1207029-05-7 enables screening against multiple enzyme targets where the topology of the furan‑thiophene carboxamide scaffold has been shown to control target selectivity—a feature absent from mono‑heterocyclic analogs.
- [1] Çakmak Ş, Yenigun S, Özen T. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society. 2023;20(10):2543-2553. doi:10.1007/s13738-023-02852-4 View Source
- [2] Çakmak Ş, Yenigün S, Özen T. The enzyme kinetic studies, DNA protection and antioxidant activities of furan/thiophene-2-carboxamide derivatives. International Journal of Chemistry and Technology. 2024;8(2):137-142. doi:10.32571/ijct.1405155 View Source
